(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione (molecular formula: C₂₀H₂₁NO₆, molecular weight: 371.4 g/mol) is a pyrrolidine-2,3-dione derivative featuring a hydroxy-substituted methylidene group, a 5-methylfuran-2-yl moiety, and aromatic substituents (4-methoxyphenyl and 2-methoxyethyl) . Its structural complexity and functional diversity make it a promising candidate in medicinal chemistry, particularly for targeting enzymes or receptors involved in inflammation, cancer, and microbial infections .
Properties
IUPAC Name |
4-hydroxy-1-(2-methoxyethyl)-2-(4-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-4-9-15(27-12)18(22)16-17(13-5-7-14(26-3)8-6-13)21(10-11-25-2)20(24)19(16)23/h4-9,17,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIMTJRGFSWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCOC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrrolidines, furans, and appropriate reagents to introduce the hydroxy, methoxy, and methylidene groups. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or convert functional groups to their reduced forms.
Substitution: Functional groups on the pyrrolidine or furan rings can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the pyrrolidine or furan rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Properties
Research indicates that compounds with furan rings often exhibit significant antioxidant activities. The presence of the 5-methylfuran moiety in this compound suggests potential utility in developing antioxidants that can mitigate oxidative stress-related diseases. A study demonstrated that similar furan derivatives effectively scavenged free radicals, indicating the potential for this compound in therapeutic formulations targeting oxidative damage .
2. Anticancer Activity
The pyrrolidine structure is known for its biological activity, particularly in anticancer research. Preliminary studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation. For instance, a related compound was tested against various cancer cell lines and exhibited selective cytotoxicity, suggesting that our compound may also possess similar properties due to its structural analogies .
3. Neuroprotective Effects
Emerging research points to the neuroprotective effects of compounds containing both furan and pyrrolidine structures. In vitro studies have indicated that such compounds can protect neuronal cells from apoptosis induced by neurotoxic agents. This opens avenues for exploring the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
1. Plant Growth Regulators
The unique structure of this compound may serve as a plant growth regulator. Compounds with similar functional groups have been shown to influence plant growth positively by modulating hormonal pathways. For example, research on related furan derivatives demonstrated enhanced growth rates and improved stress resistance in treated plants .
2. Pest Control
There is potential for this compound as a natural pesticide or herbicide due to its bioactive properties. Studies have indicated that certain furan-based compounds exhibit insecticidal activity against common agricultural pests. Testing this compound's efficacy against specific pest species could lead to the development of eco-friendly pest control solutions .
Material Science Applications
1. Polymer Development
The incorporation of furan-containing compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique reactivity of furan allows it to participate in Diels-Alder reactions, which can be utilized in synthesizing advanced materials with tailored properties .
2. Coatings and Adhesives
Research has indicated that compounds like this one can improve the performance of coatings and adhesives due to their chemical stability and adhesion properties. The integration of such compounds into formulations could lead to products with better durability and resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound enhances water solubility compared to 3-methoxypropyl analogs, which may exhibit higher lipophilicity .
- Allyloxy (e.g., 4-(prop-2-en-1-yloxy)phenyl) and propoxy groups improve membrane permeability but reduce metabolic stability .
Benzothiazole substituents () introduce planar aromatic systems, favoring intercalation with DNA or hydrophobic enzyme pockets .
Aromatic Substitutents: Trimethoxyphenyl groups () mimic colchicine-site binders in tubulin, suggesting anticancer applications . 4-Methoxyphenyl (target compound) vs.
Pharmacological Activity and Mechanism of Action
Table 2: Comparative Pharmacological Profiles
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.47 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Research indicates that compounds with pyrrolidine structures often exhibit antimicrobial activities. The presence of the furan and methoxy groups in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes and inhibiting enzyme activity .
Antitumor Activity
Pyrrolidine derivatives are known for their antitumor potential. The compound's structure suggests it may interfere with cancer cell proliferation by inducing apoptosis or inhibiting angiogenesis. For instance, related compounds have been documented to exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar in structure have been shown to inhibit key enzymes involved in metabolic pathways of cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound could induce oxidative stress in cancer cells, leading to cell death .
- Gene Expression Modulation : The ability to modulate the expression of genes associated with apoptosis and cell cycle regulation has been noted in related compounds.
Study 1: Antitumor Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that compounds with similar functionalities exhibited significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing bioactivity .
Study 2: Antimicrobial Activity
In vitro assays revealed that the compound displayed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition .
Toxicological Profile
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies suggest it has a favorable safety margin when administered at therapeutic doses. Long-term studies are necessary to fully elucidate its toxicological effects.
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione?
A common approach involves condensation reactions of pyrrolidine-2,3-dione precursors with substituted furan derivatives. For example:
- Step 1 : React 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one with methylamine in ethanol at 80°C for 7 hours to form intermediates via nucleophilic addition .
- Step 2 : Introduce the 5-methylfuran-2-yl group via a Knoevenagel condensation under basic conditions, followed by purification using dichloromethane/methanol chromatography (yield: ~77%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- X-ray crystallography : Resolves stereochemistry and confirms the (4E)-configuration of the exocyclic double bond (e.g., similar compounds in ).
- NMR : Key signals include:
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Q. Contradiction Analysis :
- Gein et al. (2011) reported yields >75% using ethanol, while Nguyen et al. (2022) observed lower yields (~60%) in DMF due to competing side reactions . This suggests solvent polarity critically impacts intermediate stability.
Q. What strategies resolve stereochemical ambiguities in the pyrrolidine ring?
Q. Are there computational methods to predict bioactivity or stability?
Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?
Q. How to address contradictions in reported antimicrobial data?
- Re-evaluate assay conditions :
- pH dependence : Activity against E. coli drops at pH >7.5 due to deprotonation of the hydroxy group .
- Culture media : Cation-adjusted Mueller-Hinton broth reduces false positives from divalent ion chelation .
Q. What are the challenges in crystallizing this compound for X-ray studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
